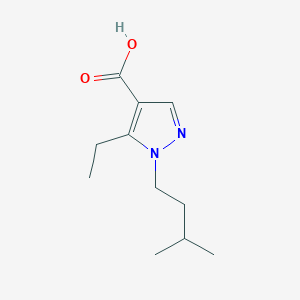![molecular formula C11H15N3O B1526864 3-[4-(Aminometil)fenil]-tetrahidropirimidin-2(1H)-ona CAS No. 1248060-82-3](/img/structure/B1526864.png)
3-[4-(Aminometil)fenil]-tetrahidropirimidin-2(1H)-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos relacionados con las tetrahidropirimidin-2(1H)-onas se han evaluado para sus propiedades antioxidantes mediante métodos como la actividad de eliminación de radicales catiónicos ABTS y la actividad de eliminación de radicales DPPH .
Actividad antibacteriana y antifúngica
Estos compuestos también se han evaluado por sus actividades antibacterianas y antifúngicas, lo que indica una posible aplicación en el desarrollo de nuevos agentes antimicrobianos .
Ciencia de materiales
En la ciencia de materiales, las tetrahidropirimidin-2(1H)-onas relacionadas se han utilizado como aditivos en procesos como el recubrimiento de películas de perovskita, lo cual es relevante en la tecnología de células solares .
Mecanismo De Acción
3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one acts as a competitive inhibitor of AChE, which means that it binds to the active site of the enzyme and prevents the enzyme from binding to its substrate, acetylcholine. This leads to an increase in the amount of acetylcholine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have effects on memory, learning, and behavior. It has also been shown to have effects on the release of hormones and neurotransmitters, as well as on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one in laboratory experiments is that it is readily available and can be synthesized in a relatively simple and cost-effective manner. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one is a potent inhibitor of AChE, and caution should be taken when using it in experiments involving living organisms.
Direcciones Futuras
There are a number of potential future directions for research involving 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one. These include further studies of its biochemical and physiological effects, as well as studies of its potential applications in drug development and therapy. Another potential area of research is the development of new methods for synthesizing 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, as well as the development of new derivatives and analogues of the compound. Finally, further research is needed to explore the potential therapeutic uses of 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, such as its potential use as an anti-Alzheimer’s drug.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXQJZPXBUAUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)



![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)

![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

